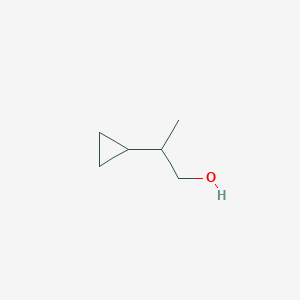
2-Cyclopropylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropylpropan-1-ol, also known as 2-CPP, is a colorless liquid substance. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It is used as a reagent in the preparation of triazole N-linked carbamoyl cyclohexyl acids as LPA antagonists .
Molecular Structure Analysis
The molecular formula of 2-Cyclopropylpropan-1-ol is C6H12O . The canonical SMILES representation is CC(CO)C1CC1 . The InChI is InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclopropylpropan-1-ol are not available, cyclopropane derivatives are known to participate in various reactions. For instance, nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides provides direct access to 1-arylcyclopropylamines .Physical And Chemical Properties Analysis
2-Cyclopropylpropan-1-ol exhibits unique physical and chemical properties such as its high boiling point, low vapor pressure, and high water solubility. Its molecular weight is 100.15 .Scientific Research Applications
Organic Synthesis and Total Synthesis of Natural Products
Cyclopropanes, including 2-CPP, are essential strained rings with intriguing reactivity. They not only occur naturally in various compounds but also serve as versatile building blocks in organic synthesis. Recent advances in the total synthesis of cyclopropane-containing natural products have highlighted innovative synthetic methodologies and strategies for constructing highly functionalized cyclopropanes . Researchers use 2-CPP as a precursor or intermediate in the synthesis of complex molecules.
Analytical Chemistry and Gas Chromatography
Gas chromatography (GC) is a powerful analytical technique used to separate and identify volatile compounds. 2-CPP’s unique properties, such as its high water solubility and low volatility, make it an ideal reference compound for GC calibration. Researchers use it as a retention time marker, aiding in the accurate quantification of other analytes.
properties
IUPAC Name |
2-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXXOYNXYWNSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B2423098.png)

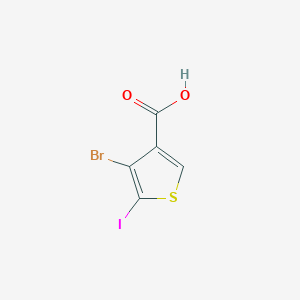
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2423105.png)
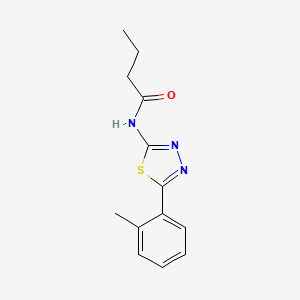
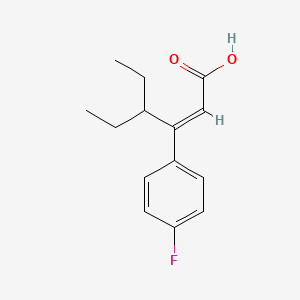
![1,3-Benzodioxol-5-yl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2423112.png)
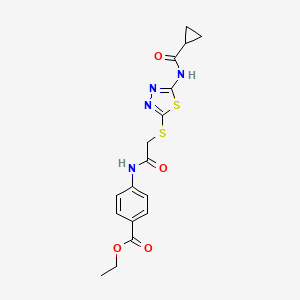

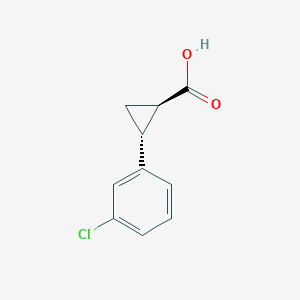
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5,7-dimethylchromen-2-one](/img/structure/B2423118.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)

